N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide
Overview
Description
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide: is an organic compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.16 g/mol . This compound is characterized by the presence of a phenoxy group substituted with two chlorine atoms and two methyl groups, linked to an acetamide moiety through an ethyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenoxy compounds.
Scientific Research Applications
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic processes .
Comparison with Similar Compounds
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide can be compared with other similar compounds, such as:
N-(2-(2,4-dichlorophenoxy)ethyl)acetamide: Lacks the methyl groups, resulting in different chemical and biological properties.
N-(2-(2,4-dimethylphenoxy)ethyl)acetamide:
N-(2-(3,5-dimethylphenoxy)ethyl)acetamide: Different substitution pattern on the phenoxy group, leading to variations in its chemical behavior
These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-7-6-10(12(14)8(2)11(7)13)17-5-4-15-9(3)16/h6H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPOPGWDGGCCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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